molecular formula C22H23N B14779177 2,4-Dimethyl-N,N-di-p-tolylaniline

2,4-Dimethyl-N,N-di-p-tolylaniline

Cat. No.: B14779177
M. Wt: 301.4 g/mol
InChI Key: WWEVURATWLRRNJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N,N-di-p-tolylaniline is a tertiary aromatic amine characterized by a central aniline ring substituted with two methyl groups at the 2- and 4-positions, and two para-tolyl groups attached to the nitrogen atom. This structure confers distinct electronic and steric properties, making it relevant in materials science, particularly in organic electronics and optoelectronics.

Properties

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

2,4-dimethyl-N,N-bis(4-methylphenyl)aniline

InChI

InChI=1S/C22H23N/c1-16-5-10-20(11-6-16)23(21-12-7-17(2)8-13-21)22-14-9-18(3)15-19(22)4/h5-15H,1-4H3

InChI Key

WWEVURATWLRRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2,4-dimethyl-N,N-bis(4-methylphenyl)nitrobenzene, followed by purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted benzenamines, and various aromatic compounds with different functional groups.

Scientific Research Applications

2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-Dimethyl-N,N-di-p-tolylaniline with key analogs, focusing on their structural variations, electronic properties, and performance in device applications.

4,4'-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline) (TAPC)

  • Structure : Contains two N,N-di-p-tolylaniline moieties linked via a cyclohexane bridge.
  • Applications : Widely used as a hole-transporting layer (HTL) in OLEDs and white OLEDs due to high hole mobility (~10⁻³ cm²/V·s) and thermal stability.
  • Performance :
    • In OLEDs, TAPC achieves external quantum efficiencies (EQE) up to 23.09% (red), 22.19% (green), and 7.39% (blue) at 1,000 cd/cm² .
    • Operates at low voltages (3.55–6.88 V) in thick layers (>900 nm), forming Ohmic hole injection .
  • Key Advantage: Superior hole transport and stability compared to non-bridged analogs.

4,4’-((1E,1’E)-((1,2,4-Thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline)

  • Structure : Incorporates a thiadiazole core conjugated with azomethine linkages to N,N-di-p-tolylaniline groups.
  • Applications : Acts as a small-molecule HTM in perovskite solar cells (PSCs).
  • Performance :
    • Achieves a power conversion efficiency (PCE) of 14.4% in PSCs, comparable to spiro-OMeTAD but with simplified synthesis .
    • Exhibits a HOMO level of -5.2 eV, aligning well with perovskite valence bands for efficient hole extraction .
  • Key Advantage : Enhanced electrochemical stability and cost-effectiveness over polymeric HTMs.

4-(5-([1,1′-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-yl)-N,N-di-p-tolylaniline (tBuODA)

  • Structure: Features an oxadiazole-biphenyl electron-accepting unit attached to the N,N-di-p-tolylaniline donor.
  • Applications : Used in aggregation-induced emission (AIE) polymers for blue-light emission in OLEDs.
  • Performance :
    • Enables blue emission with high color purity and efficiency in AIE-active polymers .
  • Key Advantage: Balanced donor-acceptor interaction for tunable optoelectronic properties.

Bis(N,N-di-p-tolylaniline)-Based HTMs (2TPA-n-DP Series)

  • Structure : Combines triphenylamine (TPA) and N,N-di-p-tolylaniline (DP) units via conjugated linkers.
  • Applications : HTMs in perovskite solar cells.
  • Performance :
    • Achieves PCEs up to 12.96% in CH₃NH₃PbI₃-based PSCs .
  • Key Advantage : Modular design allows optimization of charge transport and film morphology.

Comparative Data Table

Compound Structure Highlights Application Key Performance Metrics Reference
2,4-Dimethyl-N,N-di-p-tolylaniline 2,4-dimethyl substitution on aniline core Not explicitly studied N/A N/A
TAPC Cyclohexane-bridged di-p-tolylaniline OLED HTL EQE: 23.09% (red), 22.19% (green) [5], [14]
Thiadiazole-linked derivative Thiadiazole-azomethine core Perovskite solar cells PCE: 14.4%, HOMO: -5.2 eV [6], [11]
tBuODA Oxadiazole-biphenyl acceptor AIE polymers (OLEDs) Blue emission with high efficiency [3]
2TPA-n-DP TPA-DP conjugated linker Perovskite solar cells PCE: 12.96% [17]

Key Findings and Trends

Conjugated linkers (e.g., thiadiazole in ) lower HOMO levels, enabling better energy alignment with perovskites.

Bridged vs. Non-Bridged Structures: Bridged analogs like TAPC exhibit higher thermal stability and hole mobility due to rigid, planar structures .

Device Performance :

  • Thiadiazole- and azomethine-based derivatives outperform traditional HTMs (e.g., spiro-OMeTAD) in cost and efficiency .

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